molecular formula C18H11N3O3S B2530040 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide CAS No. 305360-75-2

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2530040
CAS RN: 305360-75-2
M. Wt: 349.36
InChI Key: XFZJBYBYUPLLQC-UHFFFAOYSA-N
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Description

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a derivative of benzamide with potential applications in various fields due to its unique chemical structure. The presence of a thiazole ring and an isoindole unit within its structure suggests that it may exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related N-(thiazol-2-yl)benzamide derivatives has been explored in the literature. For instance, a series of these derivatives were synthesized and characterized to investigate their gelation behavior, which was influenced by the presence of methyl functionality and non-covalent interactions . Another study developed an effective synthetic method for 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to the compound and showed high analgesic activity . These methods could potentially be adapted for the synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of N-(thiazol-2-yl)benzamide derivatives is crucial for their function. For example, the crystal structure of one such gelator showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . These interactions are significant as they can affect the physical properties and reactivity of the compound. The structural features of related thiazolyl-2-amides have also been investigated, which could provide insights into the molecular structure of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be diverse. In the context of related compounds, the synthesis process often involves condensation reactions, as seen with 2-hydroxy benzoic acid hydrazide undergoing condensation with aromatic aldehydes to yield corresponding benzamides . Cyclocondensation reactions are also common in the formation of thiazolidinyl-benzamides . These reactions could be relevant to the synthesis and further chemical manipulation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives indicates that they can form stable gels in certain solvents, which is a physical property that could be explored for the compound . The analgesic activity found in structurally related benzothiazine carboxamides suggests potential biological activity, which is a chemical property that could be relevant for pharmacological applications . Additionally, the antibacterial and antifungal activities of some benzamide derivatives highlight their potential as antimicrobial agents . These properties are essential for understanding the applications and behavior of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide in various environments.

Scientific Research Applications

Heterocyclic Synthesis Applications

Heterocyclic compounds, including benzothiazoles and thiazolopyridines, are crucial in pharmaceuticals and organic materials. A metal- and reagent-free method for the synthesis of such compounds through electrolytic C–H thiolation has been reported, providing access to a host of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process involves dehydrogenative coupling, which is a significant method in the synthesis of heterocyclic compounds (Qian et al., 2017).

Medicinal Chemistry Applications

In the field of medicinal chemistry, novel analogs of pyrazole-5-ones, which are derivatives of benzothiazoles, have been designed and synthesized. These compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Notably, the compounds exhibited this activity at non-cytotoxic concentrations to mammalian cells, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Supramolecular Chemistry Applications

In supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and hydrogen bonding, were crucial in the gelation process. This study provides insights into how molecular modifications can influence the material properties of supramolecular gels, which have wide-ranging applications in drug delivery and materials science (Yadav & Ballabh, 2020).

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJBYBYUPLLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

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